

# 3-Hydroxyquinoline-4-carboxylic acid molecular structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B086148

[Get Quote](#)

An In-depth Technical Guide to **3-Hydroxyquinoline-4-carboxylic Acid**: Structure, Properties, and Therapeutic Potential

## Executive Summary

**3-Hydroxyquinoline-4-carboxylic acid** is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Possessing a quinoline core functionalized with both hydroxyl and carboxylic acid groups, this molecule serves as a versatile scaffold for synthesizing novel therapeutic agents. Its structural features enable potent interactions with biological targets, leading to diverse pharmacological activities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and established applications, with a particular focus on its role in developing targeted drug delivery systems and antioxidants. Designed for researchers and drug development professionals, this document synthesizes foundational knowledge with field-proven insights to support advanced research and application.

## Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and neuroprotective

effects[1]. The strategic placement of functional groups on this core structure allows for the fine-tuning of pharmacological properties.

**3-Hydroxyquinoline-4-carboxylic acid** (3H4C) emerges as a particularly valuable derivative. The hydroxyl group at position 3 and the carboxylic acid at position 4 create a unique electronic and steric environment, facilitating intramolecular hydrogen bonding and providing key interaction points for receptor binding[2]. These features have made 3H4C and its analogues prime candidates for targeted therapies, most notably as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), paving the way for hepatocyte-specific drug delivery[3].

## Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is crucial for its application in research and synthesis.

### Nomenclature and Structure

- IUPAC Name: **3-hydroxyquinoline-4-carboxylic acid**[4].
- Synonyms: 3-Hydroxy-4-quinolinecarboxylic acid, 3-Hydroxycinchoninic acid[4].
- CAS Number: 118-13-8[5][6].
- Molecular Formula:  $C_{10}H_7NO_3$ [5][6].
- Molecular Weight: 189.17 g/mol [4][5].

The molecular structure consists of a quinoline core with a hydroxyl (-OH) group substituted at the C3 position and a carboxylic acid (-COOH) group at the C4 position. The proximity of these two functional groups allows for strong intramolecular hydrogen bonding, which contributes to the molecule's planarity and stability.

Caption: Molecular structure of **3-Hydroxyquinoline-4-carboxylic acid**.

### Physicochemical Data

The properties of 3H4C make it suitable for various laboratory and industrial applications. It typically appears as a solid and exhibits limited solubility in water but is soluble in polar organic

solvents[2].

Property	Value	Source
CAS Number	118-13-8	[4][5][7]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub>	[4][6]
Molecular Weight	189.17 g/mol	[4][5]
Physical State	Solid	[5]
InChI Key	MXNVEJDRXSFZQB-UHFFFAOYSA-N	[4][5]
SMILES	C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O	[4]

## Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic organic reactions. For substituted quinolines like 3H4C, methods often involve the condensation of anilines with  $\beta$ -keto esters (Combes synthesis) or related pathways. A well-established method for a closely related analogue, 2-methyl-**3-hydroxyquinoline-4-carboxylic acid**, involves the condensation of isatin with a halo-ketone, providing a conceptual basis for synthesizing the 3-hydroxy scaffold[8].

## Experimental Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Derivative

This protocol describes a general method for the hydrolysis of a quinoline ester to its corresponding carboxylic acid, a common final step in many synthetic routes[9].

Objective: To hydrolyze ethyl 4-hydroxyquinoline-3-carboxylate to 4-hydroxyquinoline-3-carboxylic acid.

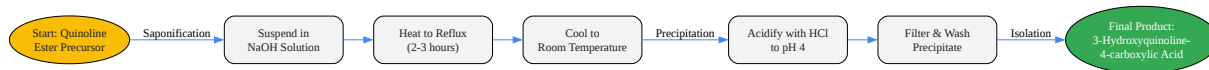
Materials:

- Ethyl 4-hydroxyquinoline-3-carboxylate

- Ethanol
- Aqueous Sodium Hydroxide (NaOH), 2N solution
- Hydrochloric Acid (HCl), 2N or 4N solution
- Round-bottom flask with reflux condenser
- Stir plate and magnetic stir bar
- pH meter or pH paper
- Filtration apparatus (e.g., Büchner funnel)

#### Procedure:

- **Suspension:** Suspend the starting material, ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol), in a 2N aqueous solution of sodium hydroxide (150 mL) in a round-bottom flask[9].
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for 2-3 hours[9]. The causality here is that the elevated temperature and basic conditions are necessary to drive the saponification (hydrolysis) of the ester to completion.
- **Cooling and Filtration:** After the reaction is complete, cool the mixture to room temperature. If any unreacted starting material or solid impurities are present, filter the solution[9].
- **Acidification:** Slowly acidify the filtrate by adding hydrochloric acid dropwise while stirring. Monitor the pH continuously. A precipitate will begin to form as the solution becomes acidic. Adjust the final pH to approximately 4 to ensure complete precipitation of the carboxylic acid product[9]. This step is critical as the product is soluble as its sodium salt (carboxylate) under basic conditions and precipitates out in its neutral acid form.
- **Isolation:** Collect the resulting precipitate by vacuum filtration.
- **Washing and Drying:** Wash the collected solid with cold water to remove any residual salts and acid. Dry the product under vacuum to yield the final 4-hydroxyquinoline-3-carboxylic acid as a pale solid[9].



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a quinoline carboxylic acid.

## Spectroscopic Characterization

The structure of 3H4C can be unequivocally confirmed using standard spectroscopic methods. While a complete dataset is best obtained experimentally, the expected spectral features can be predicted:

- $^1\text{H}$  NMR: Aromatic protons on the benzene portion of the quinoline ring would appear as multiplets in the  $\delta$  7-9 ppm range. The proton at the C2 position would likely be a singlet further downfield. The acidic protons of the -OH and -COOH groups may be broad or exchange with the solvent (e.g., DMSO- $d_6$ ).
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300  $\text{cm}^{-1}$ ), a C=O stretch from the carboxylic acid (around 1700  $\text{cm}^{-1}$ ), and C=C/C=N stretches from the aromatic rings (around 1500-1600  $\text{cm}^{-1}$ )[10].
- Mass Spectrometry: The molecular ion peak  $[\text{M}]^+$  would be observed at  $m/z$  189. Common fragmentation patterns would involve the loss of  $\text{H}_2\text{O}$  ( $m/z$  171) and  $\text{CO}_2$  ( $m/z$  145)[10].

## Applications in Drug Development and Research

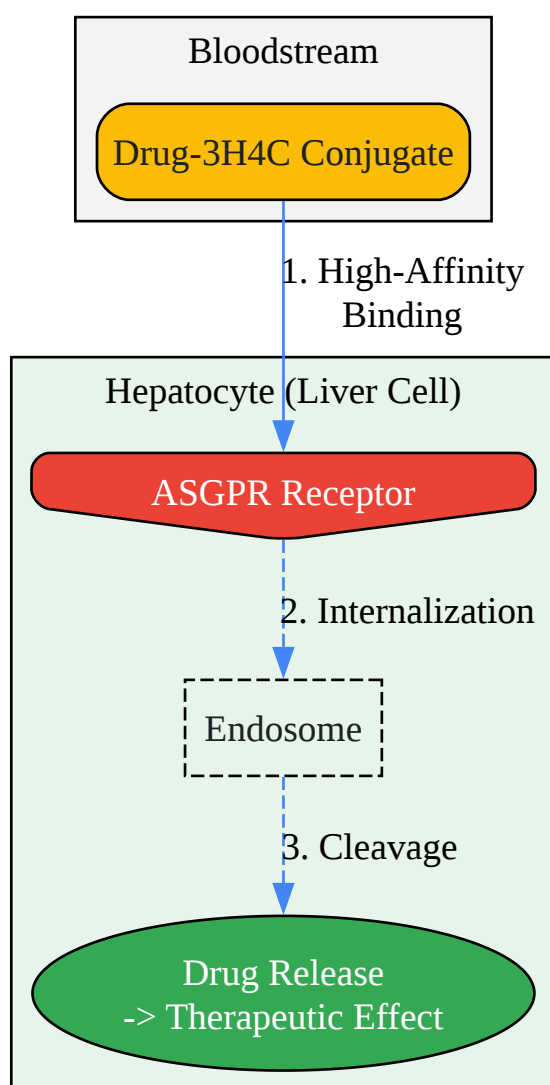
The unique structure of **3-hydroxyquinoline-4-carboxylic acid** makes it a powerful tool in medicinal chemistry, particularly for creating agents that require specific molecular recognition.

## High-Affinity Ligands for ASGPR-Targeted Drug Delivery

The asialoglycoprotein receptor (ASGPR) is a lectin highly expressed on the surface of liver hepatocytes, where it functions to clear galactose-terminated glycoproteins from circulation[3].

This liver-specific expression makes it an ideal target for delivering therapeutic agents directly to hepatocytes, minimizing off-target effects.

Recent research has demonstrated that derivatives of **3-hydroxyquinoline-4-carboxylic acid** are potent ASGPR ligands, with binding affinities in the nanomolar range. These affinities significantly exceed those of native ligands like N-acetylgalactosamine (GalNAc)[3]. The quinoline scaffold acts as a bio-isostere for the sugar moiety, with the hydroxyl and carboxylic acid groups mimicking the hydrogen bonding interactions of the sugar's hydroxyls. This makes 3H4C a cheaper, more synthetically accessible, and potentially more efficient alternative to GalNAc for developing liver-targeted drug conjugates[3].



[Click to download full resolution via product page](#)

Caption: Targeted delivery of a drug to hepatocytes via a 3H4C-ASGPR interaction.

## Antioxidant Activity

Quinoline derivatives, especially those bearing hydroxyl groups, are known to possess antioxidant properties. The hydroxyl group can act as a hydrogen donor to neutralize free radicals, thereby mitigating oxidative stress. Studies on various 2- and **3-hydroxyquinoline-4-carboxylic acid** derivatives have confirmed their ability to act as antioxidants, evaluated through methods like the ABTS assay[11][12]. The development of potent antioxidants is a key strategy in combating numerous diseases associated with oxidative damage, including neurodegenerative disorders and inflammation.

## Conclusion

**3-Hydroxyquinoline-4-carboxylic acid** is a foundational molecule with significant and expanding utility in the field of drug development. Its well-defined structure, characterized by a rigid quinoline scaffold and key hydrogen-bonding functional groups, provides a robust platform for rational drug design. The demonstrated success of its derivatives as high-affinity ligands for the ASGPR highlights its immense potential in creating next-generation, liver-targeted therapeutics. Further exploration of this scaffold is expected to yield novel compounds with potent antioxidant, anticancer, and other valuable pharmacological activities, cementing its status as a molecule of high importance for researchers and scientists.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 3. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

- 4. 3-Hydroxyquinoline-4-carboxylic acid | C<sub>10</sub>H<sub>7</sub>NO<sub>3</sub> | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyquinoline-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. US2082358A - 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 9. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Hydroxyquinoline-4-carboxylic acid | C<sub>10</sub>H<sub>7</sub>NO<sub>3</sub> | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Hydroxyquinoline-4-carboxylic acid molecular structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086148#3-hydroxyquinoline-4-carboxylic-acid-molecular-structure-and-iupac-name]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)